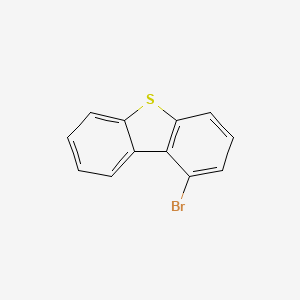

1-Bromodibenzothiophene

Description

Contextualization within Organosulfur Heterocycles Research

Organosulfur heterocycles, which are cyclic compounds containing at least one sulfur atom in the ring, are a cornerstone of modern chemical research. These compounds are of interest due to their presence in natural products, pharmaceuticals, and their utility in materials science. The sulfur atom in these heterocycles imparts unique electronic and structural features, influencing the molecule's reactivity and physical properties. nih.gov

Dibenzothiophene (B1670422), the parent structure of 1-Bromodibenzothiophene, is a tricyclic heterocycle that is notably found in crude oil and petroleum. chemicalbook.inwikipedia.org Research into the microbial degradation of sulfur heterocycles like dibenzothiophene is an active area, aiming for more environmentally friendly desulfurization processes. nih.gov The derivatization of dibenzothiophene, such as through bromination to yield this compound, is a key strategy to create versatile building blocks for synthesis. chemicalbook.in The bromine atom can be readily displaced or used in cross-coupling reactions, allowing for the introduction of a wide array of functional groups. chemimpex.comweimiaobio.com

Significance in Advanced Materials Science and Medicinal Chemistry

The unique properties of this compound make it a valuable precursor in the synthesis of advanced materials and pharmaceutically relevant molecules. chemimpex.com

In materials science , this compound is instrumental in the development of organic electronics. chemimpex.com Its derivatives are used to create organic semiconductors, which are essential components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemimpex.comnih.gov The dibenzothiophene core provides a rigid and planar structure that can facilitate charge transport, a crucial property for semiconductor performance. The ability to functionalize the molecule via the bromo group allows for the fine-tuning of its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for optimizing device efficiency. researchgate.net For instance, unsymmetrical dibenzothiophene derivatives have been developed for use in OLEDs. google.com

In medicinal chemistry , the dibenzothiophene scaffold is found in compounds with a range of biological activities. ontosight.ai this compound serves as a key intermediate in the synthesis of these complex molecules. chemimpex.com For example, derivatives of dibenzothiophene have been investigated for their potential as PET imaging agents for α7-nicotinic acetylcholine (B1216132) receptors, which are implicated in various neurological disorders. nih.gov The synthesis of these agents often involves the strategic introduction of functionalities onto the dibenzothiophene core, a process facilitated by the reactivity of brominated precursors like this compound. nih.gov Furthermore, the broader class of sulfur-containing heterocycles is being explored for anticancer and antioxidant properties. mdpi.com

Historical Overview of Dibenzothiophene Derivatization for Research Purposes

The history of dibenzothiophene derivatization is rooted in the early investigations of coal tar and petroleum chemistry. Dibenzothiophene itself was first synthesized in 1870, and its natural occurrence in coal tar was later identified. chemicalbook.inchemicalbook.com Initially, research was driven by the need to understand and remove these sulfur-containing compounds from fossil fuels due to the environmental impact of sulfur dioxide emissions upon combustion. chemicalbook.com

The focus on derivatization for synthetic purposes evolved as chemists recognized the potential of the dibenzothiophene core. The introduction of functional groups, a process known as derivatization, was crucial to unlock its synthetic utility. Halogenation, particularly bromination, proved to be an effective strategy. The bromine atom in compounds like this compound acts as a versatile functional group, enabling a wide range of subsequent chemical transformations. mdpi.com

A pivotal development in the use of halogenated aromatic compounds was the advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. weimiaobio.comnumberanalytics.com These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, making it possible to connect the dibenzothiophene unit to other molecular fragments with high precision. numberanalytics.comsigmaaldrich.com This has been instrumental in the synthesis of the complex materials and potential therapeutic agents discussed in the previous section. The ability to selectively introduce a bromine atom at a specific position, as in this compound, provides chemists with precise control over the assembly of intricate molecular structures.

Structure

3D Structure

Properties

IUPAC Name |

1-bromodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESBGFNZNSEZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470742 | |

| Record name | Dibenzothiophene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65642-94-6 | |

| Record name | Dibenzothiophene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromodibenzothiophene and Its Derivatives

Direct Halogenation of Dibenzothiophene (B1670422)

The direct introduction of a bromine atom onto the dibenzothiophene scaffold is governed by the principles of electrophilic aromatic substitution, where the inherent electronic properties of the heterocycle dictate the position of substitution.

Electrophilic Aromatic Substitution Approaches

The 1-substituted dibenzothiophene structure is an atypical pattern that has historically been difficult to obtain through direct electrophilic substitution on the parent heterocycle. rsc.orgrsc.org The electron distribution in dibenzothiophene favors substitution at other positions. For instance, direct bromination of dibenzothiophene typically results in regioselective substitution at the 2- and 8-positions. This inherent reactivity makes the selective synthesis of the 1-bromo isomer via this method challenging.

Historically, accessing the 1-position required multi-step functionalization of an already substituted dibenzothiophene ring. One such reported method begins with 2-acetamidodibenzothiophene. This starting material undergoes nitration to yield 1-nitro-2-acetamidodibenzothiophene. In a subsequent step, this intermediate is treated with ethanolic hydrobromic acid, which results in the formation of 1-bromodibenzothiophene. researchgate.net This classical approach underscores the challenge of direct bromination and the need for directing groups or pre-functionalized substrates to achieve the desired 1-substituted product.

Catalyst Systems for Selective Monobromination

Due to the low reactivity and selectivity of the 1-position in dibenzothiophene towards direct electrophilic attack, the development of specific catalyst systems for achieving 1-monobromination is not a widely reported or pursued strategy. The synthetic community has largely pivoted towards multi-step synthetic routes that build the molecule from functionalized precursors, which allows for precise control over the placement of substituents. These methods, which construct the dibenzothiophene ring de novo, have proven more effective for accessing the elusive 1-substituted derivatives. rsc.org

Multi-step Synthetic Routes

The challenges associated with direct functionalization have led to the development of sophisticated multi-step syntheses. These routes involve the strategic construction of the dibenzothiophene core from smaller, functionalized building blocks, ensuring the correct placement of the bromo-substituent.

Precursor Functionalization and Cyclization Strategies

Modern approaches frequently rely on the initial synthesis of a biaryl precursor, which is then cyclized to form the central thiophene (B33073) ring. A notable recent advancement is a one-pot preparation of 1-lithiodibenzothiophene from commercially available starting materials. This method proceeds through a cascade of two benzyne (B1209423) additions and avoids the use of precious metals. rsc.orgrsc.org The resulting 1-lithiodibenzothiophene is a versatile intermediate that can be trapped with various electrophiles, including a bromine source, to yield a range of 1-substituted dibenzothiophenes. chemrxiv.org

Other strategies reported in the literature include:

A Pummerer-type rearrangement approach that begins with a palladium-catalyzed cross-coupling to form a biaryl intermediate, which then undergoes oxidative conversion to the 1-functionalized dibenzothiophene. rsc.org

An oxidative cyclization of a dibrominated diphenylthioether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which has been described in patent literature. rsc.org

Derivatives from 1-Lithiodibenzothiophene Intermediate

| Electrophile | Resulting 1-Substituted Product | Reference |

|---|---|---|

| N,N-Dimethylformamide (DMF) | 1-Formyldibenzothiophene | chemrxiv.org |

| Iodine | 1-Iododibenzothiophene | chemrxiv.org |

| B(OiPr)₃ then pinacol | 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene | chemrxiv.org |

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the carbon-carbon bond necessary to create biaryl precursors for dibenzothiophene synthesis. This strategy offers the advantage of building complexity early in the synthetic sequence. For example, an efficient method for preparing dibenzothiophene S-oxides involves the Suzuki-Miyaura coupling of 2-bromoaryl sulfinate esters with arylboronic acids. The reaction proceeds selectively at the bromo-position, and the resulting biaryl intermediate undergoes a subsequent electrophilic cyclization to furnish the dibenzothiophene S-oxide core. This two-step process demonstrates high tolerance for various functional groups.

Palladium catalysis is also central to methods that form the dibenzothiophene core via intramolecular cyclization. These reactions create the crucial C-S or C-C bonds in the final ring-forming step. One innovative process involves the palladium(II)-catalyzed synthesis of dibenzothiophene derivatives from diaryl sulfides through the cleavage and formation of C-H and C-S bonds. This method is notable as it does not require an external stoichiometric oxidant. Another approach utilizes the palladium-catalyzed dual C-H functionalization of diaryl sulfides, leading to dibenzothiophenes through an oxidative dehydrogenative cyclization.

Palladium-Catalyzed Cyclization for Dibenzothiophene Synthesis

| Starting Material Type | Catalyst System | Bond Formation Type | Reference |

|---|---|---|---|

| Biphenyl (B1667301) Sulfide (B99878) | Pd(OAc)₂ | C-H / C-S | Current time information in Bangalore, IN. |

| Diaryl Sulfide | Pd(OAc)₂ / Ag₂CO₃ | C-H / C-H | researchgate.net |

| 2-Biphenylyl Disulfide | Pd(OAc)₂ | C-H / S-S | researchgate.net |

Intramolecular Annulation Reactions

Intramolecular annulation reactions represent a powerful strategy for constructing the fused, polycyclic framework of dibenzothiophenes from a single precursor molecule. This approach involves the formation of a new ring by creating a bond between two atoms within the same molecule. Transition-metal-catalyzed C–H bond activation followed by cyclization is a prominent modern method for creating such polycyclic compounds. snnu.edu.cn

One notable method for synthesizing the dibenzothiophene (DBT) core is through the palladium-catalyzed dual C-H functionalization of diaryl sulfides. researchgate.net This oxidative dehydrogenative cyclization protocol has been shown to produce various DBT derivatives in moderate to good yields and demonstrates tolerance for a wide range of substrates. researchgate.net While not always starting with a pre-brominated compound, this type of intramolecular cyclization is a key strategy for forming the fundamental dibenzothiophene skeleton, which can then be further functionalized. Other annulation strategies, such as the Mallory-type reaction, which involves photocyclization, and intramolecular Stille coupling reactions, also provide pathways to fused heterocyclic systems. researchgate.net

Synthesis from Brominated Thiophene Precursors

Utilizing thiophenes that are already halogenated is a common and direct approach for the synthesis of brominated dibenzothiophenes. This strategy leverages the reactivity of the pre-installed bromine atoms to either facilitate cyclization or to remain in the final product as a key functional handle.

A relevant example of building larger aromatic systems from brominated thiophenes is the oxidative cycloaddition reaction. In this type of synthesis, brominated thiophenes can be reacted with dienophiles like 1,4-naphthoquinones in the presence of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The reaction proceeds through the in situ formation of a transient thiophene S-oxide, which acts as a diene in a Diels-Alder type reaction. The subsequent loss of the sulfoxy bridge leads to the formation of bromoanthraquinones. mdpi.com This demonstrates the utility of bromothiophenes as versatile precursors for complex aromatic structures. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a direct route to the dibenzothiophene ring system from appropriately substituted precursors. A known laboratory synthesis for this compound employs this reaction type. bloomtechz.com

The synthesis starts with the bromination of 2,3-dibromothiophene (B118489) to produce 1-bromo-2,3-dibromothiophene. bloomtechz.com This intermediate then undergoes an SNAr reaction with diphenyl sulfide in the presence of a base like sodium hydroxide (B78521) (NaOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). bloomtechz.com The alkaline environment facilitates the departure of a bromide ion, allowing for the intramolecular cyclization to occur, yielding this compound. bloomtechz.com The nitro group is also a known leaving group in SNAr reactions involving thiophene rings, where it can be displaced by nucleophiles like thiolates to form new C-S bonds. mdpi.com

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Reaction Type |

| 1-bromo-2,3-dibromothiophene | Diphenyl sulfide | NaOH / DMSO | This compound | SNAr |

Environmentally Benign Synthetic Approaches

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic methods that reduce or eliminate the use and generation of hazardous substances. ajrconline.org These approaches focus on improving energy efficiency, utilizing renewable feedstocks, employing safer solvents, and designing catalytic processes to minimize waste. humanjournals.com

Exploration of Greener Solvents and Reagents

A major focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. jocpr.com Water is considered an ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com However, the poor solubility of many organic compounds in water presents a challenge. mdpi.com One strategy to overcome this is the use of aqueous micellar solutions, where surfactants like Triton X-100 form micelles that can solubilize non-polar reactants, allowing reactions to proceed in an aqueous medium. rsc.org

Other green approaches include solvent-free reaction conditions, such as grinding reactants together, which can lead to high efficiency and simpler procedures. jocpr.com The choice of reagents is also critical. The development of odorless sulfur reagents like thiourea (B124793) to replace volatile thiols, or the use of polymer-supported reagents that can be easily filtered out of the reaction mixture, contributes to a greener synthetic profile. ajrconline.orgrsc.org Electrochemical synthesis, which can be conducted in water-based systems under mild conditions, offers another green alternative; for example, this method has been used for the synthesis of 3-bromothiophene. ajrconline.org

Catalytic Methods with Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry. Catalytic reagents are superior to stoichiometric ones because they are used in small quantities, can often be recycled, and increase reaction efficiency, thereby reducing energy consumption and the formation of by-products. humanjournals.com

Copper-Catalyzed Ullmann C-N Coupling Reactions

The Ullmann reaction, a copper-catalyzed coupling method, is a powerful tool for forming carbon-heteroatom bonds. beilstein-journals.orgorganic-chemistry.org Modern variations of this reaction have been developed to be more environmentally friendly. A direct and effective method for the synthesis of N-substituted dibenzothiophene derivatives utilizes a copper(I)-catalyzed Ullmann C-N coupling. acs.orgnih.gov

This protocol involves the coupling of 2-bromodibenzothiophene (B1267234) with a range of primary and secondary amines. acs.orgnih.gov A key feature of this method is its environmentally and economically favorable conditions, which include the use of an inexpensive copper catalyst, aqueous ammonia (B1221849) as the ammonia source, and the absence of a ligand. acs.orgnih.gov The reaction mechanism is proposed to involve the initial coordination of the nucleophile to the Cu(I) catalyst, followed by oxidative addition of the 2-bromodibenzothiophene to form a Cu(III) intermediate. The final step is a reductive elimination that forms the C-N bond and regenerates the Cu(I) catalyst. acs.org

The following table summarizes the scope of the reaction with various amines, demonstrating its utility in generating a library of aminated dibenzothiophene derivatives.

Table: Copper-Catalyzed Amination of 2-Bromodibenzothiophene (Data sourced from a study on one-pot synthesis of aminated benzo-fused heterocycles) acs.org

| Amine Substrate | Product | Yield (%) |

| Aqueous Ammonia | 2-Aminodibenzothiophene | 98 |

| Benzylamine | N-Benzyldibenzothiophen-2-amine | 90 |

| Aniline | N-Phenyldibenzothiophen-2-amine | 80 |

| Pyrrolidine | 2-(Pyrrolidin-1-yl)dibenzothiophene | 95 |

| Piperidine | 2-(Piperidin-1-yl)dibenzothiophene | 96 |

| Morpholine | 4-(Dibenzothiophen-2-yl)morpholine | 94 |

Reactivity and Mechanistic Investigations of 1 Bromodibenzothiophene

Cross-Coupling Reactions

1-Bromodibenzothiophene readily participates in a range of palladium-catalyzed cross-coupling reactions, leveraging the reactivity of its carbon-bromine bond to form new carbon-carbon bonds. These transformations are fundamental to the construction of complex organic molecules derived from the dibenzothiophene (B1670422) core.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.orgmdpi.com For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the C1 position.

The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound to form a Pd(II) intermediate. researchgate.netbeilstein-journals.org This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, a step that is facilitated by a base. organic-chemistry.org The cycle concludes with reductive elimination, which forms the final coupled product and regenerates the Pd(0) catalyst. researchgate.net The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.org

While this compound is a suitable substrate for this reaction, specific examples detailing a range of coupling partners and yields are not extensively documented in readily available literature. However, typical conditions used for other aryl bromides provide a framework for its application.

Table 1: Representative Conditions for Suzuki Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 |

This table represents typical conditions for Suzuki reactions and serves as a general guide for the coupling of this compound.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process co-catalyzed by palladium and copper complexes. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is particularly valuable for synthesizing arylalkynes, and this compound serves as an effective aryl halide partner.

The catalytic cycle for the Sonogashira reaction involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species occurs, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the product. Current time information in Chatham County, US. The copper cycle facilitates the formation of the crucial copper acetylide intermediate from the terminal alkyne, which is deprotonated by the amine base. libretexts.orgCurrent time information in Chatham County, US. The reaction is typically carried out under mild conditions, often at room temperature. mdpi.com

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | Room Temp |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | THF/Amine | Room Temp - 55°C |

This table illustrates common conditions for Sonogashira coupling, which are applicable to this compound.

Stille Coupling Reactions

The Stille reaction is a versatile cross-coupling method that pairs an organohalide with an organotin compound (organostannane), catalyzed by palladium. organic-chemistry.orgwikipedia.org this compound can be effectively coupled with various aryl-, alkenyl-, or alkynylstannanes to create new C-C bonds. A significant advantage of Stille coupling is the stability of the organostannane reagents to air and moisture, though their toxicity is a notable drawback. wikipedia.org

The mechanism proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The oxidative addition of this compound to the Pd(0) catalyst is the initial step. libretexts.org The subsequent transmetalation involves the transfer of the organic group from the tin reagent to the palladium(II) complex. libretexts.org Finally, reductive elimination yields the coupled product and regenerates the Pd(0) catalyst. The rate and efficiency of the reaction can be influenced by the choice of ligands and the use of additives like copper(I) salts. organic-chemistry.org

Table 3: Common Catalytic Systems for Stille Coupling of Aryl Bromides

| Pd Catalyst | Ligand | Solvent | Additive |

|---|---|---|---|

| Pd(PPh₃)₄ | - | Toluene, Dioxane | None |

| Pd(OAc)₂ | PPh₃, AsPh₃ | DMF, NMP | None |

This table outlines typical catalytic systems used for Stille coupling reactions involving aryl bromides like this compound.

Ullmann-Type Reactions

Ullmann-type reactions, which are copper-catalyzed, are classic methods for forming carbon-heteroatom and carbon-carbon bonds. byjus.comorganic-chemistry.org The Ullmann condensation, specifically, involves the coupling of an aryl halide with nucleophiles like amines (in the Goldberg reaction), alcohols, or thiols. organic-chemistry.org These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts. wikipedia.org

The mechanism is thought to involve a Cu(I) species as the active catalyst. organic-chemistry.orgnih.gov For C-N coupling, the reaction may proceed through oxidative addition of the aryl halide to a Cu(I) complex, forming a Cu(III) intermediate, followed by reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org Research on the amination of 2-bromodibenzothiophene (B1267234) has demonstrated that these reactions can proceed efficiently using a copper(I) oxide catalyst without the need for a ligand, providing a direct route to aminodibenzothiophene derivatives. nih.govnih.gov

Table 4: Ullmann Amination of 2-Bromodibenzothiophene

| Substrate | Amine | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromodibenzothiophene | Aqueous Ammonia (B1221849) | Cu₂O | - | NMP | 110 | 80 |

| 2-Bromodibenzothiophene | Aniline | Cu₂O | K₂CO₃ | NMP | 130 | 90 |

Data sourced from a study on 2-bromodibenzothiophene, serving as a close analogue for the reactivity of the 1-bromo isomer. nih.gov

C-H Arylation Reactions

Direct C-H arylation is an increasingly important strategy in organic synthesis that offers a more atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of one of the coupling partners. mdpi.comnih.gov In this context, this compound can act as the arylating agent, coupling with C-H bonds of other (hetero)arenes in the presence of a palladium catalyst. nih.gov

The mechanism typically involves a C-H activation step on the (hetero)arene substrate, often facilitated by the palladium catalyst through processes like concerted metalation-deprotonation. mt.comsigmaaldrich.com The resulting organopalladium intermediate then reacts with this compound. Alternatively, the reaction can proceed via oxidative addition of this compound to the palladium catalyst, followed by reaction with the C-H activated partner. These reactions often require specific ligands and bases to achieve high efficiency and regioselectivity. sigmaaldrich.com While this method is a powerful tool, specific studies detailing the use of this compound as the arylating agent across a broad range of substrates are specialized. mdpi.comnih.gov

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org

For this pathway to be favorable, the aromatic ring must be rendered electrophilic, or "activated," by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. wikipedia.orgbyjus.commasterorganicchemistry.com These groups are crucial for stabilizing the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.org

The this compound molecule lacks strong electron-withdrawing groups in the required ortho or para positions relative to the bromine atom. The dibenzothiophene ring system itself is electron-rich. Consequently, direct nucleophilic aromatic substitution on this compound via the SNAr mechanism is generally unfavorable under standard conditions because the high-energy anionic intermediate is not sufficiently stabilized. libretexts.org Forcing conditions, such as very high temperatures or the use of extremely strong bases which may proceed through a benzyne-type mechanism, would be required to induce substitution, but these are not typical SNAr conditions. libretexts.org

Oxidation and Reduction Pathways

The sulfur atom in the dibenzothiophene core is susceptible to oxidation, leading to various oxidized products. The presence of the bromine atom at the 1-position can influence the electronic properties and steric accessibility of the sulfur, thereby affecting reaction rates and pathways.

Thia-Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, a reaction that typically converts ketones to esters, has a sulfur analog known as the thia-Baeyer-Villiger oxidation. sigmaaldrich.com This process involves the insertion of an oxygen atom adjacent to the sulfur in a sulfoxide (B87167), which has historically been considered unlikely due to the competing and more favorable oxidation of the sulfoxide to a sulfone. nih.govnih.gov

However, recent research has demonstrated a successful thia-Baeyer-Villiger-type oxidation for dibenzothiophene (DBT) derivatives. nih.govnih.gov The process begins with the oxidation of the sulfide (B99878) (DBT) to its corresponding sulfoxide. researchgate.net Instead of further oxidation to the sulfone, a rearrangement occurs, inserting an oxygen atom into a carbon-sulfur bond to form a sulfinic ester (a sultone). researchgate.net This transformation is particularly significant as it mimics steps in the biodesulfurization pathway of DBT. nih.gov

Enzymatic Oxidation (e.g., DszC)

Enzymatic oxidation represents a key process in the bioremediation of sulfur-containing compounds found in fossil fuels. The DszC enzyme, a monooxygenase found in bacteria like Rhodococcus erythropolis, is a critical component of the well-studied "4S" biodesulfurization pathway that degrades dibenzothiophene (DBT). While specific studies on this compound are not detailed in the provided sources, the mechanism for DBT provides a fundamental model.

The DszC enzyme catalyzes the initial two steps of this pathway, which are sequential oxidations of the sulfur atom.

First Oxidation: DszC oxidizes DBT to dibenzothiophene-S-oxide (DBTO).

Second Oxidation: The same enzyme then oxidizes DBTO to dibenzothiophene-S,S-dioxide (DBTO2), also known as dibenzothiophene sulfone.

These enzymatic steps are highly specific and occur under mild conditions. The subsequent enzymes in the pathway, DszA and DszB, act on the DBTO2 to cleave the C-S bonds, ultimately releasing the sulfur as sulfite (B76179) and leaving a hydrocarbon backbone. The presence of a halogen substituent like bromine on the aromatic ring could potentially influence the binding affinity and catalytic efficiency of the DszC enzyme, though specific research on this aspect is needed.

Photoinduced Reactions

Photoinduced reactions provide an alternative pathway for the transformation of dibenzothiophene derivatives. rsc.org A notable example is the photoinduced thia-Baeyer-Villiger-type oxidation, which successfully converts DBT derivatives into functionalized biphenyls. nih.govnih.gov

This reaction is achieved by exposing the dibenzothiophene derivative to an iron porphyrin catalyst and an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), under UV irradiation. nih.gov The process generates sulfinic esters in high yields. nih.govnih.gov These resulting esters are valuable intermediates that can be converted into a range of biphenyl (B1667301) compounds, including biphenyl sulfoxides and sulfones. nih.gov This photo-catalytic method is considered a mild and selective process for functionalizing sulfur compounds and serves as a biomimetic strategy for converting DBT into 2-hydroxybiphenyl through a controllable, stepwise pathway. nih.govnih.gov

| Reaction | Catalyst | Oxidant | Conditions | Product Type | Reference |

| Photoinduced Thia-Baeyer-Villiger Oxidation | Iron Porphyrin | t-BuOOH | UV Irradiation | Sulfinic Esters | nih.gov, nih.gov |

Theoretical and Computational Mechanistic Studies

To gain deeper insight into the complex reaction mechanisms that this compound can undergo, theoretical and computational methods are employed. These studies are crucial for understanding reaction intermediates, transition states, and energy profiles that are often difficult to observe experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure and reactivity of molecules in physics, chemistry, and materials science. researchgate.netwikipedia.org By calculating the electron density, DFT can accurately predict molecular geometries, reaction energies, and other properties. wikipedia.orgaps.org

In the context of dibenzothiophene derivatives, DFT calculations are used to:

Elucidate the step-by-step mechanisms of reactions like oxidation and pyrolysis. nih.govmdpi.com

Determine the geometries of reactants, intermediates, and products. rsc.org

Calculate the energy barriers associated with transition states, helping to predict the most likely reaction pathway. mdpi.comnih.gov

Support experimental findings, as seen in the proposed mechanism for the photoinduced thia-Baeyer-Villiger oxidation. nih.gov

Despite its strengths, DFT has known limitations, such as the self-interaction error, where an electron is modeled as interacting with itself, which can affect accuracy. pitt.edu Ongoing research aims to refine DFT methods to correct for such flaws. pitt.edu

The thermal decomposition (pyrolysis) of sulfur-containing aromatic compounds is relevant to industrial processes and environmental science. DFT calculations have been instrumental in mapping the pyrolysis mechanisms of dibenzothiophene (DBT). researchgate.net While these studies focus on the parent DBT, the findings provide a foundational understanding applicable to its derivatives.

DFT studies have revealed that the pyrolysis of DBT can initiate through two primary routes: hydrogen migration or the rupture of a carbon-sulfur (C-S) bond. researchgate.net The calculations have identified several key reaction pathways and their associated energy barriers. researchgate.net

| Pyrolysis Pathway Step | Description | Key Intermediate/Product | Reference |

| Initial Step | C-S bond homolysis or H-transfer | Thiol intermediates or DBT carbene | researchgate.net |

| Thiol Intermediate Pyrolysis | Ring-opening of the thiophene (B33073) moiety | 2-Ethynylbenzenethiol | researchgate.net |

| Product Formation | Further decomposition | Sulfur atom (S), SH radical, ethyne | researchgate.net |

Hydrodesulfurization (HDS) Reaction Pathways

Hydrodesulfurization (HDS) is a critical catalytic process for removing sulfur from petroleum products. The HDS of dibenzothiophene (DBT) and its derivatives generally proceeds through two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). researchgate.net

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur bonds in the thiophenic ring without prior hydrogenation of the aromatic rings. For DBT, this results in the formation of biphenyl. researchgate.net

Hydrogenation (HYD): In this pathway, one of the benzene (B151609) rings of the DBT molecule is first hydrogenated to form tetrahydrodibenzothiophene (B100517) (THDBT) or hexahydrodibenzothiophene (HHDBT). Subsequently, the C-S bonds are cleaved to yield cyclohexylbenzene (B7769038) or related products. researchgate.netcapes.gov.br

It is plausible that the HDS of this compound could also involve an initial hydrodebromination step, where the C-Br bond is cleaved prior to the desulfurization reaction. The relative rates of hydrodebromination and hydrodesulfurization would depend on the specific catalyst and reaction conditions employed.

A general reaction scheme for the HDS of a substituted dibenzothiophene is presented below:

| Reactant | Pathway | Intermediate Product(s) | Final Product |

| Substituted Dibenzothiophene | DDS | - | Substituted Biphenyl |

| Substituted Dibenzothiophene | HYD | Substituted Tetrahydrodibenzothiophene, Substituted Hexahydrodibenzothiophene | Substituted Cyclohexylbenzene |

Charge Transfer Complex Analysis

A charge-transfer (CT) complex, also known as an electron-donor-acceptor complex, is an association of two or more molecules in which a fraction of electronic charge is transferred from an electron donor to an electron acceptor. wikipedia.org The formation of such complexes is often indicated by the appearance of a new, characteristic absorption band in the electronic spectrum. libretexts.org

Dibenzothiophene and its derivatives, being electron-rich aromatic systems, can act as electron donors to form charge-transfer complexes with suitable electron acceptors. ijcce.ac.ir While specific studies on charge-transfer complexes of this compound are not prominent in the available literature, the principles of CT complex formation can be applied. The bromine atom, being an electron-withdrawing group, would be expected to modulate the electron-donating ability of the dibenzothiophene ring system.

The stability and spectroscopic properties of such a complex would depend on several factors, including the nature of the electron acceptor, the solvent polarity, and the stoichiometry of the complex. ijcce.ac.ir Analysis of the charge-transfer band can provide valuable information about the electronic properties of the interacting molecules, such as the ionization potential of the donor and the electron affinity of the acceptor. ijcce.ac.ir

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools used to study chemical reactions in large molecular systems, such as enzymes or in solution. mpg.denih.gov In this approach, the chemically active region of the system (e.g., the reactant molecules and the catalyst active site) is treated with a high level of theory, quantum mechanics (QM), while the surrounding environment (e.g., the bulk solvent or protein scaffold) is described by a less computationally expensive method, molecular mechanics (MM). mpg.denih.gov

The application of QM/MM methods to the study of the hydrodesulfurization of this compound could provide detailed insights into the reaction mechanism. Specifically, these methods can be used to:

Elucidate Reaction Pathways: Map the potential energy surface for the DDS and HYD pathways to identify transition states and intermediates.

Determine Activation Energies: Calculate the energy barriers for different elementary steps in the reaction, providing a quantitative measure of their feasibility.

Analyze Catalyst-Substrate Interactions: Investigate the binding of this compound to the catalyst surface and identify key interactions that influence reactivity.

Probe the Role of the Environment: Understand how the surrounding solvent or support material affects the reaction mechanism and energetics.

While specific QM/MM studies on this compound are not found in the reviewed literature, the methodology has been successfully applied to understand the HDS of dibenzothiophene and other related molecules. frontiersin.org

Kinetic Modeling and Simulation

Kinetic modeling and simulation are essential for understanding the rates of chemical reactions and for the design and optimization of chemical reactors. scielo.brscirp.org For the hydrodesulfurization of dibenzothiophene and its derivatives, kinetic models are typically developed based on experimental data obtained under various reaction conditions (e.g., temperature, pressure, catalyst type, and reactant concentrations). squ.edu.om

Commonly used kinetic models for HDS reactions include:

Pseudo-first-order models: These simpler models are often applicable at low concentrations of the sulfur-containing compound. squ.edu.om

Langmuir-Hinshelwood models: These more complex models account for the adsorption of reactants, products, and inhibitors (like H₂S) on the catalyst surface and can describe the competitive nature of these interactions. osti.gov

A kinetic model for the HDS of this compound would involve a set of differential equations describing the rate of change of the concentrations of the reactant, intermediates, and products over time. The parameters of the model, such as reaction rate constants and adsorption equilibrium constants, would be determined by fitting the model to experimental data.

Although specific kinetic data for this compound is not available, the table below illustrates the type of parameters that would be determined in a kinetic study of a similar compound.

| Parameter | Description | Typical Value Range |

| k_DDS | Rate constant for the DDS pathway | Varies with catalyst and conditions |

| k_HYD | Rate constant for the HYD pathway | Varies with catalyst and conditions |

| K_DBT | Adsorption constant for dibenzothiophene | Varies with catalyst and conditions |

| K_H2S | Adsorption constant for hydrogen sulfide | Varies with catalyst and conditions |

| Ea_DDS | Activation energy for the DDS pathway | Varies with catalyst and conditions |

| Ea_HYD | Activation energy for the HYD pathway | Varies with catalyst and conditions |

Such a model would be invaluable for predicting the conversion of this compound and the selectivity towards different products under various process conditions, thereby aiding in the development of more efficient desulfurization technologies.

Advanced Applications of 1 Bromodibenzothiophene in Materials Science

Organic Electronics and Optoelectronic Materials

1-Bromodibenzothiophene and its derivatives are of significant interest in the field of organic electronics and optoelectronics. chemimpex.combloomtechz.com The conjugated nature of the dibenzothiophene (B1670422) core allows for the absorption and emission of light at specific wavelengths, making these materials suitable for use in devices like organic solar cells and organic light-emitting diodes (OLEDs). bloomtechz.com The properties of these materials can be fine-tuned by modifying their molecular structure. bloomtechz.com

Organic Semiconductors

Derivatives of this compound are explored as organic semiconductors, which are crucial components in a variety of electronic devices. chemimpex.combloomtechz.com These materials offer potential advantages such as flexibility and low-cost fabrication. weimiaobio.com The design and synthesis of novel organic semiconductors based on structures like Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT), which can be synthesized from brominated precursors, have led to materials with excellent charge transport properties. nih.govmdpi.com The performance of these semiconductors is highly dependent on their molecular structure, which influences factors like intermolecular interactions and energy levels. nih.gov

This compound is a key intermediate in the synthesis of materials for OLEDs. lookchem.comgoogle.com OLEDs are solid-state devices that emit light in response to an electric current and are used in display technologies. ijeast.com The efficiency of OLEDs relies on the properties of the organic materials used, including the emissive layer and charge transport layers. ijeast.com Derivatives of this compound are used to create host materials and emitters in OLEDs. ossila.com For instance, a host material, 9-(dibenzothiophen-2-yl)-3,6-bis(carbazol-9-yl)-9H-carbazole (DB2tCz), synthesized from 2-bromodibenzothiophene (B1267234), has been used in blue phosphorescent OLEDs (PhOLEDs), demonstrating high efficiency. ossila.com The design of these materials often involves creating a donor-acceptor structure to achieve desired properties like thermally activated delayed fluorescence (TADF), which can enhance the efficiency of OLEDs. frontiersin.orgnih.gov

Table 1: Performance of OLEDs using Dibenzothiophene Derivatives

| Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |

|---|---|---|---|---|

| B2tCz | FIrpic | 43.3 | 34.0 | 24.6% |

| DB2tCz | FIrpic | 35.6 | 29.4 | 20.0% ossila.com |

| Siφ87 (ETM) | FIrpic | - | 24.3 | 18.2% scirp.org |

| Siφ88 (ETM) | FIrpic | - | 26.0 | 18.5% scirp.org |

Data sourced from various research findings.

Organic field-effect transistors (OFETs) are fundamental components of "plastic electronics," with applications in flexible displays, smart tags, and sensors. The performance of OFETs is largely determined by the organic semiconductor material used as the active layer. nih.gov Derivatives of this compound are utilized in the synthesis of high-performance p-type and n-type organic semiconductors for OFETs. pkusz.edu.cnagu.edu.tr For example, derivatives of Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT), which can be synthesized using brominated precursors, have shown high charge carrier mobilities. nih.govpkusz.edu.cn The introduction of specific functional groups allows for the tuning of the material's properties, such as its charge transport characteristics and stability in air. tcichemicals.com

Researchers have developed various BTBT derivatives, such as 2,7-diphenyl BTBT (DPh-BTBT) and dialkyl-BTBTs, which have demonstrated high hole mobilities in OFETs. nih.gov The molecular design and resulting solid-state packing of these materials are crucial for achieving high performance. nih.gov Solution-processable BTBT derivatives have also been developed, enabling fabrication techniques like solution-shearing and inkjet printing to create high-quality crystalline thin films for OFETs. sigmaaldrich.commdpi.com

Table 2: Performance of OFETs based on BTBT Derivatives

| Semiconductor | Fabrication Method | Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Ph-BTBT | Vacuum-deposition | 0.034 pkusz.edu.cn | - |

| C6-Ph-BTBT | Vacuum-deposition | 4.6 pkusz.edu.cn | 2.2 x 10⁷ pkusz.edu.cn |

| DPh-BTBT | Vapor-deposited | up to 2.0 nih.gov | - |

| Cₙ-BTBTs | Solution-processed | > 1.0 nih.gov | - |

| DNTT | Vapor-deposited | > 3.0 nih.gov | - |

| C₈-BTBT | Inkjet printing | up to 31.3 sigmaaldrich.com | - |

Data compiled from multiple research sources.

This compound serves as a building block for materials used in organic photovoltaics (OPVs), also known as organic solar cells. bloomtechz.comgoogle.com These devices convert sunlight into electricity and are attractive due to their potential for low-cost manufacturing, light weight, and flexibility. abo.fi The efficiency of OPVs is highly dependent on the properties of the organic donor and acceptor materials in the active layer. researchgate.net

Recent research has shown that using a solid additive based on 4-bromodibenzothiophene (B1267965) can significantly improve the efficiency of all-polymer solar cells (all-PSCs). rsc.org These additives help to finely modulate the morphology of the active layer, which is crucial for achieving optimal performance. rsc.org The development of new donor and acceptor materials, often synthesized from intermediates like this compound, is a key area of research aimed at increasing the power conversion efficiency (PCE) of OPVs. researchgate.net While significant progress has been made, with some organic solar cells reaching efficiencies of over 19%, further improvements in both efficiency and long-term stability are needed for widespread commercialization. abo.firesearchgate.net

Organic Field-Effect Transistors (OFETs)

Host Materials for Emitters

In the context of OLEDs, host materials play a critical role in the emissive layer by dispersing the light-emitting guest molecules (emitters). The host material should have a high triplet energy to efficiently transfer energy to the phosphorescent emitter and confine the excitons within the emissive layer. scirp.org

Derivatives of this compound are used to synthesize host materials for phosphorescent OLEDs. ossila.com For example, 9-(dibenzothiophen-2-yl)-3,6-bis(carbazol-9-yl)-9H-carbazole (DB2tCz), derived from 2-bromodibenzothiophene, has been shown to be an effective host for blue phosphorescent emitters due to its high glass transition temperature and high triplet energy level. ossila.com Another example is the synthesis of soluble host materials like SiDBTDBA, which incorporates a dibenzothiophene unit, for use in solution-processed OLEDs. acs.org The design of these host materials often involves creating a bipolar structure, meaning they can transport both holes and electrons, to achieve a balanced charge injection and improve device efficiency. acs.org

Electron Transport Materials

Electron transport materials (ETMs) are essential components in OLEDs, responsible for facilitating the injection and transport of electrons from the cathode to the emissive layer. scirp.org An ideal ETM should possess high electron mobility and a high triplet energy to prevent the quenching of excitons from the emissive layer, particularly in phosphorescent OLEDs. scirp.org

This compound is a precursor for synthesizing ETMs. scirp.orgscirp.org Silane-based materials incorporating dibenzothiophene units, such as dibenzo[b,d]thiophen-2-yltriphenylsilane (Siφ87) and (dibenzo[b,d]thiophen-2-yl)diphenylsilane (Siφ88), have been developed as ETMs for blue phosphorescent OLEDs. scirp.org These materials exhibit high triplet energies and have demonstrated good performance in OLED devices, leading to high external quantum efficiencies and power efficiencies. scirp.org The synthesis of these materials often involves the preparation of 2-bromodibenzothiophene as a key intermediate. scirp.orgscirp.org The development of n-type organic semiconductors, which are crucial for ETMs, is an important area of research for advancing organic electronics. nih.gov

Influence of Bromination on Electronic Properties

The introduction of a bromine atom to the dibenzothiophene (DBT) framework significantly alters the molecule's electronic properties, making this compound a valuable precursor in materials science. weimiaobio.comsmolecule.com This modification enhances the compound's reactivity and solubility in organic solvents, which is crucial for its use in synthesizing more complex organic materials. chemimpex.com The bromination process, by adding a halogen atom, can modify the electronic characteristics of the parent DBT molecule, which is essential for tailoring materials for specific electronic and optoelectronic applications. smolecule.com Derivatives of dibenzothiophene are explored for their potential in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) due to their electronic properties and stability. weimiaobio.comsmolecule.com

Band gap engineering is a critical process in the development of semiconductor materials, as it allows for the tuning of a material's electronic and optical properties. aps.orgnih.gov In the context of organic semiconductors, the introduction of substituents onto a conjugated core, such as the bromination of dibenzothiophene, is a primary method for modulating the band gap. The band gap is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Altering this gap affects the energy of light a material can absorb and emit. bloomtechz.com

The efficiency of organic electronic devices hinges on the ability of the active materials to transport charge carriers—holes and electrons—effectively. ossila.comnih.gov Materials used in these devices are often classified as hole-transport materials (HTMs), electron-transport materials (ETMs), or bipolar materials that can transport both. The introduction of a bromine atom onto the dibenzothiophene core can influence these charge transport properties. ossila.com

The bromination at the 1-position of dibenzothiophene provides a reactive site for further chemical synthesis, allowing for the attachment of various functional groups. chemimpex.com This enables the creation of tailored molecules where the core's intrinsic properties are combined with those of attached moieties to optimize charge transport. For instance, attaching electron-donating groups can enhance hole transport, while attaching electron-withdrawing groups can improve electron transport. ossila.com This versatility makes brominated dibenzothiophenes useful intermediates in the synthesis of high-performance materials for OLEDs and organic field-effect transistors (OFETs). ossila.com Research on related silane-dibenzothiophene derivatives has shown their utility as electron transport materials in highly efficient blue OLEDs. scirp.orgscirp.org

Table 1: Theoretical and Experimental Electronic Properties of Dibenzothiophene-Silane Derivatives scirp.org

| Compound | Transition | Calculated Energy (eV) | Oscillator Strength (f) |

| Siφ87 | HOMO -> LUMO | 4.17 | 0.02145 |

| Siφ88 | HOMO -> LUMO | 4.16 | 0.01899 |

The rate of charge transfer between molecules in an organic semiconductor is governed by several factors, including the reorganization energy (λ). This energy represents the geometric relaxation energy required for a molecule and its surrounding environment to adapt to a change in charge state (i.e., from neutral to ionized or vice versa). libretexts.orgnih.gov A lower reorganization energy generally leads to a faster charge transfer rate, which is highly desirable for efficient electronic devices. srneclab.cz

Computational studies, often using density functional theory (DFT), are employed to predict the reorganization energies of organic materials. nih.gov For dibenzothiophene derivatives, the rigid and planar structure of the core contributes to potentially low internal reorganization energies. The introduction of a bromine atom can subtly alter the molecule's geometry and electronic distribution, which in turn affects the reorganization energy.

Studies on related systems have shown that reorganization energy is a key parameter in designing efficient charge-transporting materials. unc.edu For instance, in a study of ruthenium-based rigid-rod compounds, the reorganization energy was found to vary with the length of the molecular bridge, impacting the electron transfer rate. unc.edu While specific data for this compound is not broadly published, the principles of Marcus theory suggest that its rigid framework is a favorable characteristic for minimizing reorganization energy and thus facilitating efficient charge transport. srneclab.cz

Hole-Electron Transport Characteristics

Catalyst Carriers

In addition to its role in active electronic materials, this compound and its derivatives have potential applications as catalyst carriers. bloomtechz.com A catalyst carrier, or support, is a material onto which a catalyst is fixed. This approach offers several advantages in industrial chemical processes, such as improving the stability and recyclability of the catalyst. bloomtechz.com By immobilizing the active catalytic species on a solid support, the catalyst can be easily separated from the reaction mixture, which reduces production costs and minimizes environmental impact. bloomtechz.com

The structure of dibenzothiophene derivatives can be functionalized to anchor catalytic metal complexes. The functional groups on the carrier can also have a synergistic electronic effect with the catalyst, potentially enhancing its activity and selectivity. bloomtechz.com The robust nature of the dibenzothiophene aromatic system makes it a stable framework for such applications.

Agrochemicals

This compound serves as a key intermediate in the synthesis of more complex organic molecules, including those with potential applications in the agrochemical industry. weimiaobio.comchemimpex.com Its chemical structure can be incorporated into larger molecules designed to have specific biological activities. For example, it can serve as a building block for synthesizing pesticide molecules with specific insecticidal or herbicidal properties. bloomtechz.combloomtechz.com The process often involves using the bromine atom as a reactive handle in cross-coupling reactions to build more complex molecular architectures. chemimpex.com The versatility of this compound in organic synthesis makes it a valuable compound for researchers developing new and effective agrochemicals. chemimpex.comruifuchems.comnxymbio.com

Liquid Crystals

The field of liquid crystals involves molecules, often called mesogens, that exhibit phases of matter with properties intermediate between those of a conventional liquid and a solid crystal. wikipedia.orguh.edu The molecular shape is a critical factor in determining liquid crystalline behavior, with rod-like or bent-core (banana-shaped) structures being common. wikipedia.orgajchem-a.com

Thiophene-based compounds are known to be used in the synthesis of liquid crystals. aps.org While this compound itself is not a liquid crystal, its rigid, planar structure makes it an interesting building block for the construction of larger mesogenic molecules. chem960.com By attaching flexible alkyl chains and other functional groups to the dibenzothiophene core, it is possible to design new molecules with the potential to exhibit liquid crystalline phases. The introduction of heteroatoms like sulfur can increase molecular dipole and dielectric anisotropy, which can be advantageous for creating materials that respond to electric fields in liquid crystal displays (LCDs). ajchem-a.com

Sensing and Imaging Applications

While this compound does not inherently function as a sensor or imaging agent, its strategic importance lies in its role as a key intermediate for the synthesis of advanced functional molecules with applications in chemical sensing and biological imaging. The dibenzothiophene core provides a rigid, conjugated framework that is conducive to creating fluorescent and phosphorescent materials, and the bromo-substituent at the 1-position offers a reactive site for synthetic elaboration to produce sophisticated sensor and probe structures. bloomtechz.com

Research in this area primarily focuses on modifying the this compound scaffold to develop derivatives with specific recognition capabilities and desirable photophysical properties. These derivatives are designed to interact with specific analytes or biological targets, leading to a detectable signal, such as a change in fluorescence or the emission of radiation for imaging purposes. bloomtechz.comresearchgate.net

Detailed Research Findings

A significant area of application for dibenzothiophene-based compounds is in the development of imaging agents for positron emission tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov Researchers have successfully synthesized a series of potent and selective ligands for α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs) starting from brominated dibenzothiophene precursors. nih.gov These receptors are implicated in various neurological and psychiatric disorders, making them an important target for diagnostic imaging.

In one notable study, nitro-bromo-dibenzothiophene derivatives were used as starting materials to synthesize a new series of dibenzothiophene 5,5-dioxide derivatives with high affinity and selectivity for α7-nAChRs. nih.gov The synthetic pathway involved the reduction of the nitro group to an aniline, followed by diazotization-iodination to yield iodide intermediates, which were then further functionalized. nih.gov Two of the synthesized compounds were radiolabeled with fluorine-18 (B77423) and demonstrated excellent properties for PET imaging in preclinical studies, including ready entry into the brain and specific binding to the target receptors. nih.gov

The binding affinities of these synthesized dibenzothiophene derivatives for the α7-nAChR highlight the effectiveness of using the dibenzothiophene scaffold for creating highly specific biological probes.

| Compound | Binding Affinity (Ki, nM) for α7-nAChR |

| Derivative 7a | 0.4 |

| Derivative 7c | 1.3 |

| Derivative 10 | 1.8 |

| Derivative 11 | 20 |

| Data sourced from research on dibenzothiophene derivatives for PET imaging of α7-Nicotinic Acetylcholine Receptors. nih.gov |

Furthermore, a U.S. patent application describes the use of various dibenzothiophene compounds, including sulfoxide (B87167) and sulfone analogs derived from precursors like this compound, as cellular imaging agents. justia.com The patent highlights the potential of these compounds to be used for staining and visualizing cells using luminescence microscopy techniques. justia.com This underscores the versatility of the dibenzothiophene framework in creating probes for a range of bio-imaging applications. bloomtechz.comjustia.com The general strategy involves preparing and labeling this compound derivatives with fluorescent or isotopic tags to trace and detect their interactions with biological targets like enzymes or receptors in real-time. bloomtechz.com

Research in Pharmaceutical and Biomedical Sciences

Drug Discovery and Development

1-Bromodibenzothiophene serves as a versatile starting material and scaffold in the quest for new therapeutic agents. Its chemical reactivity allows for the construction of complex molecules with potential pharmacological activities.

Synthesis of Complex Molecular Architectures

This compound is a key intermediate in the synthesis of various complex organic molecules. researchgate.net Its bromine atom provides a reactive site for cross-coupling reactions, which are fundamental in the assembly of intricate molecular frameworks for pharmaceutical and agrochemical applications. researchgate.net A notable example is the copper-catalyzed Ullmann C-N coupling reaction, which facilitates the direct amination of brominated polycyclic heteroatoms like this compound. This method allows for the synthesis of N-substituted dibenzothiophene (B1670422) derivatives by coupling 2-bromodibenzothiophene (B1267234) with a range of primary and secondary amines. febs.org The dibenzothiophene structure itself is recognized as an important pharmacophore in drug discovery. febs.org

The synthesis of various dibenzothiophene derivatives highlights the utility of bromo-substituted precursors in creating molecular diversity. For instance, C2v symmetrical π-conjugated dibenzothiophene derivatives have been synthesized starting from 2,8-di-bromodibenzothiophene. researchgate.net Furthermore, the synthesis of novel thia nih.govhelicenes and their benzo-fused derivatives containing dibenzothiophene units has been achieved using bromo- and iodo-substituted benzothiophene-based precursors. mdpi.com These complex syntheses underscore the importance of halogenated dibenzothiophenes in accessing novel and structurally diverse molecules with potential applications in materials science and medicinal chemistry.

Table 1: Examples of Complex Molecules Synthesized from Bromo-dibenzothiophene Precursors

| Precursor | Reaction Type | Synthesized Molecule Class | Potential Application | Reference |

| 2-Bromodibenzothiophene | Copper-catalyzed Ullmann C-N coupling | N-substituted dibenzothiophenes | Pharmaceuticals | febs.org |

| 2,8-Di-bromodibenzothiophene | Not specified | C2v symmetrical π-conjugated dibenzothiophenes | Not specified | researchgate.net |

| Bromo- and iodo-substituted benzothiophenes | Palladium-catalyzed annulation, Suzuki coupling | Thia nih.govhelicenes, Benzo-fused thiahelicenes | Materials Science, Medicinal Chemistry | mdpi.com |

Exploration of Therapeutic Properties

The dibenzothiophene scaffold is a constituent of various biologically active molecules, prompting investigations into the therapeutic potential of its derivatives. Research has explored a range of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.

A study on bis-basic derivatives of dibenzothiophene revealed that bis-basic ketone derivatives exhibited potent antiviral activity against the encephalomyocarditis (EMC) virus. nih.gov In the realm of antimicrobial research, various dibenzothiophene derivatives have been synthesized and evaluated for their antibacterial effects, particularly against Mycobacterium tuberculosis. jst.go.jp

Furthermore, derivatives of dibenzothiophene have shown potential as agents for treating central nervous system disorders. A series of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide derivatives have been synthesized and shown to have high binding affinities for α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs), which are potential therapeutic targets for conditions like schizophrenia and Alzheimer's disease. nih.gov Two radiolabeled versions of these compounds, [¹⁸F]7a and [¹⁸F]7c, have demonstrated excellent properties for PET imaging of α7-nAChRs in the brain. nih.gov Additionally, dicationic dibenzothiophenes have been investigated for the treatment of Pneumocystis carinii pneumonia. google.com

More recently, a decane-1,2-diol ditosylated derivative (DBT) was found to have higher cytotoxicity than the standard drug cisplatin (B142131) in glioblastoma cell lines, suggesting that simple decane-1,2-diol derivatives could serve as scaffolds for developing effective anti-glioblastoma agents. nih.gov The study indicated that DBT induces G1/S cell cycle arrest and apoptosis in glioma cells through pathways independent of caspase 3/7. nih.gov

Table 2: Investigated Therapeutic Properties of Dibenzothiophene Derivatives

| Derivative Class | Therapeutic Area | Key Finding | Reference |

| Bis-basic ketone derivatives | Antiviral | Potent activity against encephalomyocarditis (EMC) virus. | nih.gov |

| Various derivatives | Antimicrobial | Antibacterial action against Mycobacterium tuberculosis. | jst.go.jp |

| 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide derivatives | CNS Disorders | High binding affinity for α7-nAChRs, potential for PET imaging. | nih.gov |

| Dicationic dibenzothiophenes | Antiparasitic | Treatment of Pneumocystis carinii pneumonia. | google.com |

| Decane-1,2-diol ditosylated derivative (DBT) | Anticancer | Higher cytotoxicity than cisplatin in glioblastoma cell lines. | nih.gov |

Enzyme Inhibition Studies

The structural characteristics of dibenzothiophene derivatives make them candidates for the design of enzyme inhibitors. While specific studies on this compound derivatives as enzyme inhibitors are not prevalent in the reviewed literature, related bromo-substituted aromatic compounds have been successfully evaluated.

For example, a series of bromo-retrochalcones were designed and synthesized as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. ontosight.ai Several of these compounds showed potent inhibitory effects against PTP1B, with the most potent compound exhibiting an IC₅₀ value of 1.9 μM, which was approximately two-fold better than the positive control, ursolic acid. ontosight.ai This research demonstrates the potential of incorporating bromine into a molecular scaffold to enhance enzyme inhibitory activity. The insights from such studies could guide the design of this compound-based enzyme inhibitors for various therapeutic targets.

Probe Molecules in Bioscience Research

Probe molecules are essential tools in biomedical research for the visualization and study of biological processes. febs.org The dibenzothiophene scaffold, with its modifiable structure and potential for fluorescence, presents opportunities for the development of such probes.

Tracing and Detection in Biological Systems

Fluorescent probes are invaluable for real-time imaging of biological species and microenvironments within living cells. nih.gov The development of probes that can selectively target and report on specific cellular components or events is a significant area of research. mdpi.comnih.gov While the direct application of this compound as a fluorescent probe is not extensively documented, derivatives of the broader dibenzothiophene class have been explored for such purposes.

For instance, dibenzothiophene sulfone derivatives have been synthesized and evaluated as plasma membrane dyes. researchgate.net Furthermore, conjugated polymers containing dibenzothiophene-S,S-dioxide derivatives have been designed as effective photosensitizers with strong green light emission, demonstrating their potential for bioimaging applications. acs.org These examples highlight the potential of the dibenzothiophene core structure in the development of molecules for tracing and detecting components within biological systems. The photophysical properties of dibenzothiophene derivatives, such as their absorption and fluorescence spectra, are crucial for their application as fluorescent probes and can be tuned through chemical modification. researchgate.netrsc.org

Interaction with Biological Structures and Pathways

Understanding how small molecules interact with biological structures and pathways is fundamental to both drug discovery and basic bioscience research. frontiersin.org Probes derived from dibenzothiophene can be used to investigate these interactions.

The interaction of 4-phenyldibenzothiophene (B28480) with molecular targets within biological systems, including enzymes and receptors, can lead to changes in cellular processes. This interaction can be harnessed for applications such as photoaffinity labeling to study protein interactions and biomolecular complexes.

In a different approach, a synthetic dibenzothiophene (DBT) mineralization pathway has been engineered in recombinant bacterial cells. frontiersin.org This engineered pathway involves the conversion of DBT to 2-hydroxybiphenyl (2HBP) via the 4S pathway, which is subsequently metabolized by the cell. frontiersin.org This research demonstrates how the interaction of dibenzothiophene with a biological system can be manipulated and studied at a metabolic level, offering insights into bioremediation and bioconversion strategies. frontiersin.org Thiophene (B33073) derivatives have also been investigated for their ability to inhibit cellular proliferation and impair the migratory and invasive capabilities of cancer cells, indicating their interaction with pathways controlling these processes. nih.gov

Antimicrobial Activities

While direct studies on the antimicrobial properties of this compound are limited, research into structurally similar compounds, such as other halogenated benzo[b]thiophenes, provides significant insight into the potential of this chemical class. A study investigating a series of 3-halobenzo[b]thiophene derivatives demonstrated their efficacy against various microbial strains. nih.gov

Notably, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes were found to be active against Gram-positive bacteria and the yeast Candida albicans, exhibiting a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov The research indicated that the presence of a hydroxymethyl group at the second position of the benzo[b]thiophene core appears important for inhibitory activity. nih.gov However, these compounds did not show activity against Gram-negative bacteria. nih.gov

The time-kill kinetics for a potent cyclohexanol-substituted 3-chlorobenzo[b]thiophene showed rapid bactericidal activity against Staphylococcus aureus, achieving a significant reduction in viable cells within one hour of exposure at its MIC concentration. nih.gov

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | B. cereus | 16 | nih.gov |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | S. aureus | 16 | nih.gov |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | E. faecalis | 16 | nih.gov |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | C. albicans | 16 | nih.gov |

| Methyl alcohol-substituted 3-chlorobenzo[b]thiophene | B. cereus | 128 | nih.gov |

| Methyl alcohol-substituted 3-chlorobenzo[b]thiophene | C. albicans | 128 | nih.gov |

Neuroscience Applications

The dibenzothiophene scaffold is a subject of growing interest in neuroscience for its potential to interact with the central nervous system and address various neurological disorders.

Modulation of Neurotransmitter Levels

Dibenzothiophene and its derivatives have been identified for their potential to modulate the levels of key neurotransmitters. bloomtechz.com Some derivatives are suggested to increase the levels of serotonin (B10506), norepinephrine, and dopamine (B1211576) by blocking their respective transporters, which play a crucial role in regulating mood and stress. bloomtechz.com

A significant area of research involves dibenzothiophene sulfone derivatives, which have been developed as radiotracers for imaging nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype. mdpi.comunimi.it These receptors are ligand-gated ion channels that play a vital role in cognitive functions like memory and learning by modulating the release of neurotransmitters. nih.gov For instance, the derivative [¹⁸F]ASEM, a radiotracer for Positron Emission Tomography (PET), allows for the in-vivo study of α7 nAChR distribution and density in the brain, which is crucial for understanding the pathophysiology of various neurological syndromes. mdpi.comunimi.it The ability of these compounds to bind with high affinity to nAChRs highlights their potential as tools and therapeutic leads for conditions involving cholinergic system dysfunction. mdpi.com

Potential in Neurological Disorder Treatment (e.g., Parkinson's, Epilepsy)

The modulation of neurotransmitter systems by dibenzothiophene derivatives forms the basis for their potential application in treating severe neurological conditions. There are claims that dibenzothiophene could act as an anti-epileptic and help alleviate symptoms of Parkinson's disease by regulating neurotransmitter levels, though this requires further research for validation. bloomtechz.com The antipsychotic drug quetiapine, a dibenzothiophene derivative, is approved for treating schizophrenia and has shown efficacy in managing bipolar depression and mania by acting on serotonin and dopamine receptors. bloomtechz.com

The involvement of the α7 nicotinic acetylcholine receptor in the pathophysiology of Alzheimer's disease and schizophrenia makes dibenzothiophene-based ligands that target this receptor particularly relevant. mdpi.comresearchgate.net Changes in the expression and patterns of these receptors are linked to these diseases, positioning dibenzothiophene derivatives as potential diagnostic and therapeutic agents. mdpi.com For instance, the upregulation of astrocytic α7nAChR correlates with amyloid-beta pathology in Alzheimer's disease, suggesting these receptors are a promising target for future therapies and imaging biomarkers. researchgate.net

Anticancer Potential (e.g., Autophagy Activation, Apoptosis Promotion)

The dibenzothiophene scaffold has emerged as a promising framework for the development of novel anticancer agents. Research indicates these compounds can exert their effects through multiple mechanisms, including the induction of programmed cell death (apoptosis) and the inhibition of key proteins involved in cancer progression. bloomtechz.comnih.gov There is also suggestion that these compounds may activate autophagy, a cellular degradation process, in tumor cells. bloomtechz.com

A study focused on synthesizing dibenzothiophene analogues as inhibitors of Pin1, an enzyme overexpressed in many cancers, identified a potent inhibitor designated as compound 1a . nih.gov This compound was shown to inhibit the growth of HeLa cervical cancer cells by interrupting the interaction between Pin1 and the protein p65, a component of the NF-κB signaling pathway. nih.gov Furthermore, compound 1a demonstrated a synergistic effect with the chemotherapy drug doxorubicin, enhancing its cytotoxicity. nih.gov

Other related thiophene derivatives have also shown significant anticancer activity. A benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, BU17 , was identified as a potent compound with broad-spectrum antitumor activity, inducing apoptosis in A549 lung cancer cells through the activation of caspases 3 and 9. nih.gov Similarly, a 5-hydroxybenzothiophene hydrazide derivative, 16b , acted as a multi-target kinase inhibitor, showing potent anticancer effects against U87MG glioblastoma cells by inducing G2/M cell cycle arrest and apoptosis. tandfonline.com

| Compound/Derivative | Cancer Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Dibenzothiophene analogue (1a) | HeLa (Cervical Cancer) | Inhibited cell growth; Synergistic activity with Doxorubicin | Pin1 inhibition; Reduced p65 nuclear accumulation | nih.gov |